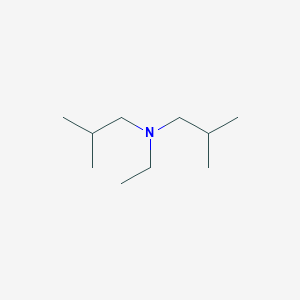
N-ethylbis(isobutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylbis(isobutyl)amine is an organic compound with the molecular formula C10H23N. It is a tertiary amine, characterized by the presence of an ethyl group, a methyl group, and a 2-methylpropyl group attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-ethylbis(isobutyl)amine can be synthesized through the alkylation of secondary amines. One common method involves the reaction of 2-methylpropan-1-amine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: N-ethylbis(isobutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
Applications De Recherche Scientifique
N-ethylbis(isobutyl)amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-ethylbis(isobutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway. Its tertiary amine structure allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity.
Comparaison Avec Des Composés Similaires
Diisobutylamine: Similar in structure but lacks the ethyl group.
N-Ethyl-2-methyl-1-propanamine: Similar but with different alkyl group arrangements.
N-Methylisopropylamine: Contains a methyl group instead of an ethyl group.
Uniqueness: N-ethylbis(isobutyl)amine is unique due to its specific combination of alkyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other amines may not be suitable.
Propriétés
Numéro CAS |
18677-85-5 |
|---|---|
Formule moléculaire |
C10H23N |
Poids moléculaire |
157.30 g/mol |
Nom IUPAC |
N-ethyl-2-methyl-N-(2-methylpropyl)propan-1-amine |
InChI |
InChI=1S/C10H23N/c1-6-11(7-9(2)3)8-10(4)5/h9-10H,6-8H2,1-5H3 |
Clé InChI |
XQQLJWFNDMEBHP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


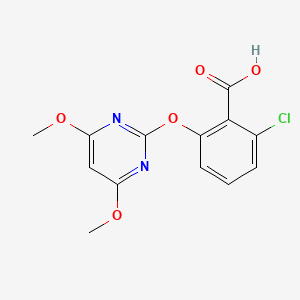
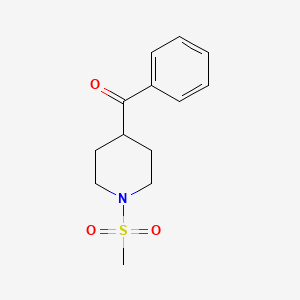
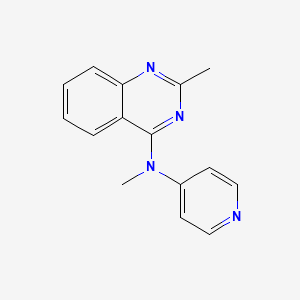
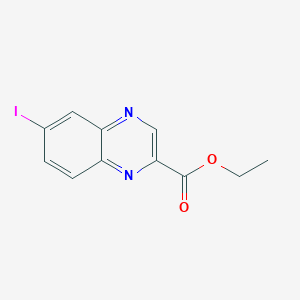
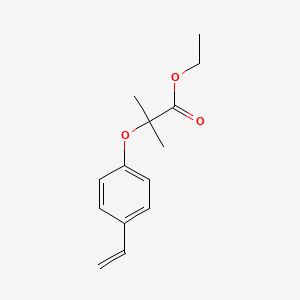

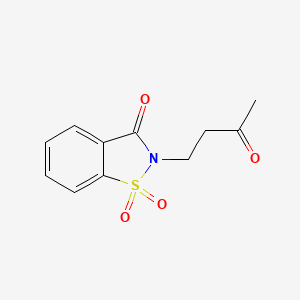

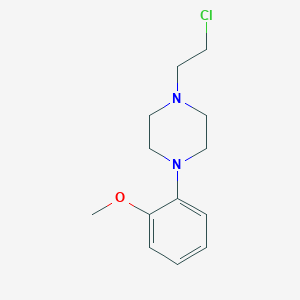
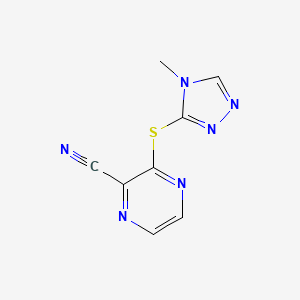

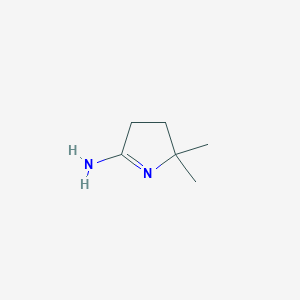
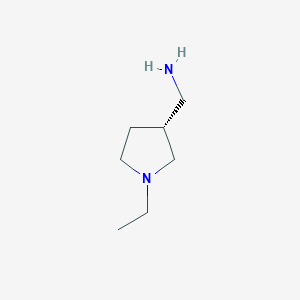
![N-{[4-(Trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B8732459.png)
